![molecular formula C9H6ClN3O2S B2784832 N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide CAS No. 478067-98-0](/img/structure/B2784832.png)
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide
Overview
Description
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is a unique compound that finds applications in various scientific and industrial domains It features a furan ring connected to a thiazole ring through a carbohydrazide linkage, with a chlorinated substituent on the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide typically involves a multistep process. One common route is the reaction between furan-2-carbohydrazide and (2-chloro-1,3-thiazol-5-yl)methylidene, catalyzed under mild to moderate temperature conditions. Reagents such as acetic acid may be used to facilitate the condensation reaction, while organic solvents like ethanol provide the medium for the synthesis.
Industrial Production Methods: For industrial production, the synthesis process is scaled up, often employing automated systems for precision and efficiency. The reaction conditions are optimized to achieve high yield and purity, and purification steps like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to form various oxidation products.
Reduction: : Reduction reactions often result in the cleavage of specific bonds within the molecule.
Substitution: : The compound can participate in substitution reactions where atoms or functional groups are replaced by others.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles or electrophiles for substitution reactions are commonly used with this compound.
Major Products: The products of these reactions depend on the conditions and reagents
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is with a molecular weight of 255.68 g/mol. Its structure features a furan ring linked to a thiazole moiety through a methylene bridge, which is characteristic of many biologically active compounds.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess antibacterial properties against various pathogens. The incorporation of hydrazone functionalities enhances this activity, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies demonstrate that derivatives containing thiazole and furan rings can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in lines such as MCF7 and A549 . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Drug Design
This compound serves as a scaffold for the development of novel pharmaceuticals. The thiazole and furan moieties are known for their ability to interact with biological targets, making them promising candidates for drug design .
Schiff Base Chemistry
As a Schiff base derivative, this compound can participate in coordination chemistry, forming metal complexes that enhance its biological activity. These metal complexes have shown promise as DNA-binding agents and anticancer therapeutics .
Synthetic Utility
The synthesis of this compound can be achieved through various methods involving the reaction of furan derivatives with thiazole-containing aldehydes. This synthetic versatility allows for the modification of functional groups to optimize biological activity.
Case Study 1: Anticancer Screening
In a study conducted by Bouabdallah et al., derivatives similar to this compound were screened against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM across various tested compounds .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of thiazole derivatives revealed that compounds with structural similarities to this compound exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on antimicrobial potency .
Mechanism of Action
The compound exerts its effects through its ability to interact with various molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, altering cellular pathways and processes. Its structural components enable it to form stable complexes with metal ions or participate in hydrogen bonding and van der Waals interactions with other molecules.
Comparison with Similar Compounds
Compared to other similar compounds, such as:
(1E)-2-chloro-1,3-thiazole-5-carbohydrazide
(1E)-(2-thiazolylmethylidene)furan-2-carbohydrazide
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide stands out for its unique combination of the thiazole and furan rings, coupled with the chlorinated substituent. This structural distinction confers specific chemical properties and reactivity patterns, making it particularly valuable in its various applications.
Conclusion
This compound is a compound of significant scientific interest due to its unique structure and versatile chemical behavior. Its synthesis, reactivity, and applications span across multiple disciplines, highlighting its importance in modern scientific research and industrial processes.
Biological Activity
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is a compound that has drawn interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of furan-2-carbohydrazide with a suitable thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the hydrazone linkage.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 16 | Good |
Pseudomonas aeruginosa | 64 | Moderate |
Bacillus subtilis | 8 | Excellent |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antimicrobial activity, particularly against Bacillus subtilis, suggesting its potential as an antibacterial agent .
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have demonstrated that this compound possesses selective cytotoxic effects. For instance, in human cancer cell lines, the compound exhibited an IC50 value indicating effective inhibition of cell proliferation without significant toxicity to normal cells.
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HeLa (cervical cancer) | 15 | High |
Vero (normal monkey kidney) | >100 | Low |
MDCK (dog kidney) | >100 | Low |
These results suggest that while the compound is effective against cancer cells, it maintains a favorable safety profile for normal cells .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by increased levels of apoptotic markers and caspase activation in treated cells.
Study on Anticancer Properties
A recent study investigated the anticancer potential of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups. Histological examinations revealed increased apoptotic cells within the tumors treated with the compound, further supporting its role as an anticancer agent .
Antiviral Activity
Emerging research has also explored the antiviral properties of this compound against SARS-CoV-2. Preliminary findings suggest that it may inhibit viral replication through interference with viral protease activity. Further structural optimization and testing are warranted to enhance its efficacy .
Properties
IUPAC Name |
N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2S/c10-9-11-4-6(16-9)5-12-13-8(14)7-2-1-3-15-7/h1-5H,(H,13,14)/b12-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYGIJHKJBUEAL-LFYBBSHMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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